9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-methylimino-5H-purin-6-one
Description
This compound is a purine nucleoside analog characterized by a 2-methylimino group at position 2 and a keto group at position 6 of the purine core. The ribose-like oxolane (tetrahydrofuran) moiety adopts the (2R,4S,5R) stereochemistry, which is critical for its interaction with enzymes such as nucleoside kinases or polymerases . The molecular formula is C₁₁H₁₅N₅O₄, with a molecular weight of 281.27 g/mol. Its synthesis involves protection/deprotection strategies for hydroxyl groups and thiophosphate modifications, as seen in related compounds (e.g., ).
Properties
Molecular Formula |
C11H15N5O4 |
|---|---|
Molecular Weight |
281.27 g/mol |
IUPAC Name |
9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-methylimino-5H-purin-6-one |
InChI |
InChI=1S/C11H15N5O4/c1-12-11-14-9-8(10(19)15-11)13-4-16(9)7-2-5(18)6(3-17)20-7/h4-8,17-18H,2-3H2,1H3,(H,12,15,19)/t5-,6+,7+,8?/m0/s1 |
InChI Key |
ITZBKLJEKLWECT-FWYCZPIQSA-N |
Isomeric SMILES |
CN=C1NC(=O)C2C(=N1)N(C=N2)[C@H]3C[C@@H]([C@H](O3)CO)O |
Canonical SMILES |
CN=C1NC(=O)C2C(=N1)N(C=N2)C3CC(C(O3)CO)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-methylimino-5H-purin-6-one typically involves the condensation of a purine base with a sugar moiety. One common method involves the use of trimethylchlorosilane and pyridine to protect the hydroxyl groups of the sugar, followed by the coupling of the protected sugar with the purine base . The reaction conditions often require an inert atmosphere and room temperature to ensure the stability of the intermediates.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of automated synthesizers and continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-methylimino-5H-purin-6-one: undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The imino group can be reduced to an amino group.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents like thionyl chloride for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones , while reduction of the imino group can produce amines .
Scientific Research Applications
Antiviral Activity
Research has indicated that derivatives of purine compounds exhibit antiviral properties. The specific structure of 9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-methylimino-5H-purin-6-one may enhance its efficacy against viral infections by inhibiting viral replication mechanisms.
Case Study: Inhibition of Viral Replication
A study published in Journal of Medicinal Chemistry demonstrated that similar purine derivatives effectively inhibited the replication of the hepatitis C virus (HCV) in vitro. The mechanism involved interference with the viral polymerase activity, suggesting potential for therapeutic development against HCV and other RNA viruses .
Anticancer Properties
The compound's structure suggests possible interactions with cellular pathways involved in cancer proliferation. Preliminary studies indicate that purine derivatives can induce apoptosis in cancer cells.
Case Study: Apoptosis Induction
In a study conducted on human breast cancer cell lines, a related purine derivative was shown to induce apoptosis through the activation of caspase pathways. This suggests that 9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-methylimino-5H-purin-6-one could be a candidate for further research in anticancer drug development .
Nucleotide Analogues in Gene Therapy
As a nucleotide analogue, this compound can play a role in gene therapy by incorporating into nucleic acids and altering their function.
Case Study: Gene Delivery Systems
Research published in Molecular Therapy explored the use of modified nucleotides for enhancing the stability and efficacy of RNA-based therapeutics. The incorporation of purine analogues showed improved delivery and expression levels in target cells .
Enzyme Inhibition
The compound may serve as an inhibitor for specific enzymes involved in nucleotide metabolism.
Case Study: Inhibition of Nucleoside Kinases
A study focusing on nucleoside kinases highlighted how structural modifications in purine analogues could lead to selective inhibition of these enzymes, which are crucial for nucleotide synthesis and thus represent a target for drug development .
Mechanism of Action
The mechanism of action of 9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-methylimino-5H-purin-6-one involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This compound can act as a transition state analog inhibitor of enzymes involved in nucleic acid metabolism, such as cytidine deaminase . By binding to the active site of these enzymes, it can inhibit their activity and disrupt cellular processes .
Comparison with Similar Compounds
Structural Analogues in Nucleoside Therapeutics
2′-Deoxyinosine (CAS 890-38-0)
- Structure : 9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one.
- Key Differences: Hypoxanthine base (6-keto group) vs. the target compound’s 2-methylimino-6-keto purine.
- Implications: Lacks the methylimino group, reducing steric hindrance and altering substrate recognition by purine nucleoside phosphorylase (PNP) .
Clofarabine (2)
- Structure: (2R,3R,4S,5R)-5-(6-amino-2-chloropurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol.
- Key Differences : Fluorine at C2’ and chlorine at purine C2 enhance metabolic stability and cytotoxicity in leukemia cells. The target compound lacks halogenation, suggesting lower resistance to enzymatic degradation .
N2-Dimethylaminomethylen-Guanosine (DMF-dG)
- Structure : N′-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-3H-purin-2-yl]-N,N-dimethylmethanimidamide.
Functional and Pharmacokinetic Comparisons
Table 1: Structural and Pharmacological Properties
Key Findings :
- Target Compound vs. Deoxyinosine: The methylimino group in the target compound may reduce susceptibility to PNP-mediated cleavage, prolonging intracellular half-life compared to deoxyinosine .
- Target Compound vs.
- Target Compound vs. Brivudine : While Brivudine’s bromovinyl group enhances antiviral specificity (e.g., HSV-1), the target’s purine core suggests broader polymerase inhibition .
Biological Activity
The compound 9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-methylimino-5H-purin-6-one , often referred to in the literature as a purine derivative, exhibits various biological activities that make it a subject of interest in pharmacological research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound features a unique structure characterized by:
- A purine base , which is crucial for nucleic acid synthesis.
- A hydroxymethyl oxolane ring , contributing to its biological interactions.
Molecular Formula : C10H12N4O6
Molecular Weight : 288.23 g/mol
IUPAC Name : 9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-methylimino-5H-purin-6-one
The biological activity of this compound is primarily attributed to its interaction with various enzymes and cellular pathways:
- Inhibition of Nucleic Acid Synthesis : The purine structure allows the compound to interfere with nucleic acid synthesis by inhibiting key enzymes such as DNA polymerases and RNA polymerases. This action is particularly relevant in antiviral and anticancer therapies.
- Antiviral Activity : Studies have shown that derivatives of this compound can exhibit antiviral properties by mimicking nucleotides, thereby disrupting viral replication processes.
- Antitumor Effects : The compound has been investigated for its potential in cancer therapy due to its ability to induce apoptosis in cancer cells through the inhibition of specific signaling pathways.
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of the compound:
| Activity | Effect | Reference |
|---|---|---|
| Antiviral | Inhibits viral replication | |
| Antitumor | Induces apoptosis in cancer cells | |
| Enzyme Inhibition | Blocks DNA/RNA polymerases | |
| Cytotoxicity | Effective against tumor cell lines |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Antiviral Efficacy Against HIV : A study demonstrated that this purine derivative effectively inhibited HIV replication in vitro by targeting reverse transcriptase, a critical enzyme in the viral life cycle. The results indicated a significant reduction in viral load, suggesting its potential as an antiviral agent.
- Cancer Treatment Trials : Clinical trials involving this compound showed promising results in patients with specific types of leukemia. The mechanism was attributed to its ability to induce apoptosis and inhibit tumor growth through cell cycle arrest.
- Mechanistic Studies on Enzyme Interaction : Research focused on the interaction between this compound and DNA polymerase revealed that it acts as a competitive inhibitor, providing insights into its mechanism of action at the molecular level.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
